methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-methoxy-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O5S/c1-28-12-5-3-10(16(25)29-2)7-13(12)30(26,27)21-8-15-23-22-14-6-4-11(9-24(14)15)17(18,19)20/h3,5,7,11,21H,4,6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMLCSJGCGGKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, methyl 4-methoxy-3-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)benzoate, is a derivative of the triazole class. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different target receptors, which could suggest a similar mode of action for this compound.
Biochemical Pathways
Triazole derivatives have been reported to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index.
Result of Action
Given the diverse pharmacological activities of triazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects.
Biological Activity
Methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and a sulfamoyl moiety attached to a benzoate core, along with a trifluoromethyl-substituted tetrahydrotriazole. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or pathways. The tetrahydrotriazole moiety is known for its ability to interact with various biological targets, potentially acting as an inhibitor of key enzymes involved in disease processes.
Biological Activity Overview
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. Similar compounds have shown efficacy against viral replication by interfering with viral enzymes or host cell mechanisms involved in viral entry and replication .
- Anticancer Potential : The compound's structural analogs have been evaluated for anticancer activity. For instance, compounds featuring triazole rings have demonstrated the ability to inhibit polo-like kinase 1 (Plk1), a target in various cancers . This suggests that this compound may also possess similar anticancer properties.
- Antimicrobial Activity : The sulfamoyl group is commonly associated with antimicrobial agents. Compounds containing this moiety have been documented to exhibit significant antibacterial and antifungal activities .
Case Studies and Research Findings
A detailed review of literature reveals several case studies highlighting the biological activity of similar compounds:
Preparation Methods
Sulfonation of Methyl 4-Methoxybenzoate
The synthesis begins with the sulfonation of methyl 4-methoxybenzoate using chlorosulfonic acid under controlled conditions.
Procedure :
- Methyl 4-methoxybenzoate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) at 0°C.
- Chlorosulfonic acid (1.2 eq) is added dropwise over 30 minutes.
- The reaction is stirred at room temperature for 12 hours, then quenched with ice-water.
- The sulfonated product, methyl 4-methoxy-3-sulfonylchloridebenzoate, is extracted with DCM, dried over Na₂SO₄, and concentrated.
Key Data :
Conversion to Sulfamoyl Derivative
The sulfonyl chloride intermediate is treated with aqueous ammonia to yield the sulfamoyl group.
Procedure :
- Methyl 4-methoxy-3-sulfonylchloridebenzoate (1.0 eq) is dissolved in tetrahydrofuran (THF).
- Ammonium hydroxide (28% w/w, 5.0 eq) is added, and the mixture is stirred at 25°C for 6 hours.
- The product is isolated via filtration and recrystallized from ethanol/water.
Key Data :
- Yield : 85%
- LCMS (m/z) : [M+H]⁺ = 259 (calculated for C₁₀H₁₀NO₅S)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 8.4 Hz, 1H), 7.82 (dd, J = 8.4, 2.0 Hz, 1H), 7.73 (d, J = 2.0 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).
Synthesis of 3-(Aminomethyl)-6-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridine
Cyclization to Form Triazolopyridine Core
The triazolopyridine scaffold is synthesized via a cyclocondensation reaction.
Procedure :
- 2-(Trifluoromethyl)piperidine (1.0 eq) is reacted with hydrazine hydrate (1.5 eq) in ethanol at reflux for 8 hours.
- The intermediate hydrazine is treated with trimethyl orthoformate (2.0 eq) and p-toluenesulfonic acid (0.1 eq) in toluene at 110°C for 12 hours.
- The crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1).
Key Data :
Introduction of Aminomethyl Group
The triazolopyridine is functionalized with an aminomethyl group via Mannich reaction.
Procedure :
- 6-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine (1.0 eq) is dissolved in acetonitrile.
- Paraformaldehyde (1.2 eq) and ammonium chloride (1.5 eq) are added, and the mixture is heated at 60°C for 6 hours.
- The product is isolated via extraction with DCM and concentrated.
Key Data :
- Yield : 72%
- LCMS (m/z) : [M+H]⁺ = 250 (calculated for C₉H₁₃F₃N₄)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 4.25 (s, 2H, CH₂NH₂), 3.62–3.55 (m, 2H, CH₂N), 3.12–3.05 (m, 2H, CH₂CF₃), 2.20–2.10 (m, 4H, piperidine CH₂).
Coupling of Sulfamoyl Benzoate and Triazolopyridine Amine
Sulfonamide Bond Formation
The final step involves coupling the sulfamoyl benzoate with the triazolopyridine amine using a carbodiimide coupling agent.
Procedure :
- Methyl 4-methoxy-3-sulfamoylbenzoate (1.0 eq) and 3-(aminomethyl)-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine (1.2 eq) are dissolved in DMF.
- HATU (1.5 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at 25°C for 12 hours.
- The mixture is diluted with water, extracted with EtOAc, and purified via reverse-phase HPLC.
Key Data :
- Yield : 68%
- LCMS (m/z) : [M+H]⁺ = 502 (calculated for C₂₀H₂₁F₃N₄O₅S)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (d, J = 8.4 Hz, 1H), 8.02 (dd, J = 8.4, 2.0 Hz, 1H), 7.91 (d, J = 2.0 Hz, 1H), 4.45 (s, 2H, NHCH₂), 3.97 (s, 3H, OCH₃), 3.94 (s, 3H, COOCH₃), 3.60–3.54 (m, 2H, CH₂N), 3.18–3.10 (m, 2H, CH₂CF₃), 2.25–2.15 (m, 4H, piperidine CH₂).
Characterization and Analytical Data
Spectral Confirmation
Purity and Stability
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C.
Q & A
Basic: How can I optimize the synthesis yield of this compound?
Answer:
Optimization involves selecting appropriate oxidants, solvents, and reaction times. Evidence from analogous triazolopyridine syntheses suggests using sodium hypochlorite in ethanol at room temperature for 3 hours achieves ~73% yield . Key parameters include:
- Oxidant choice : Sodium hypochlorite is preferable over toxic alternatives like Cr(VI) salts for greener synthesis .
- Solvent : Ethanol promotes cyclization while minimizing side reactions .
- Monitoring : Use TLC (dichloromethane mobile phase) or NMR to track intermediate formation (e.g., hydrazine derivatives) .
Basic: What characterization techniques are critical for confirming the structure?
Answer:
A multi-technique approach is essential:
- NMR : 1H and 13C NMR in DMSO-d6 (referenced to residual solvent peaks) identify sulfonamide protons (~10.7 ppm) and trifluoromethyl groups .
- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., calculated vs. observed m/z deviations < 0.0003) .
- FTIR : ATR-FTIR detects sulfamoyl (S=O at ~1130 cm⁻¹) and triazole (C=N at ~1596 cm⁻¹) functional groups .
Basic: How can I assess the purity of the compound during synthesis?
Answer:
Combine chromatographic and spectroscopic methods:
- TLC : Use alumina plates with dichloromethane; UV visualization detects intermediates and byproducts .
- HPLC : Reverse-phase columns (C18) with acetonitrile/water gradients quantify purity (>95%) .
- Elemental analysis : Compare experimental vs. calculated C/H/N percentages to validate stoichiometry .
Advanced: What computational strategies predict binding interactions with biological targets?
Answer:
Molecular docking and DFT calculations are effective:
- Docking : Use software like AutoDock Vina with PDB structures (e.g., 3LD6 for antifungal targets) to model interactions with sulfonamide and triazole moieties .
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .
Advanced: How do I resolve discrepancies between in vitro and in vivo activity data?
Answer:
Systematically evaluate pharmacokinetic and experimental variables:
- Solubility : Use DMSO for in vitro assays but verify compatibility with in vivo formulations (e.g., PEG-400/saline mixtures) .
- Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., methyl ester hydrolysis) .
- Dose-response curves : Adjust dosing regimens based on bioavailability studies (e.g., IV vs. oral administration) .
Advanced: How can substituents on the triazolopyridine core modulate bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Methoxy groups : Increase electron density on the benzoate ring, altering binding affinity to enzymes like cytochrome P450 .
- Sulfamoyl linkers : Hydrogen-bond interactions with catalytic residues (e.g., Ser/Thr kinases) enhance inhibitory potency .
Advanced: What green chemistry principles apply to scaling up synthesis?
Answer:
Adopt solvent recycling and non-toxic reagents:
- Solvent selection : Ethanol (renewable) replaces dichloromethane in extraction steps .
- Catalyst-free conditions : Oxidative cyclization with NaOCl avoids heavy metal catalysts .
- Waste reduction : Recover unreacted hydrazine intermediates via acid-base partitioning .
Advanced: How do I design stability studies under varying storage conditions?
Answer:
Use accelerated degradation protocols:
- Thermal stress : Store at 40°C/75% RH for 6 months; monitor via HPLC for ester hydrolysis or sulfonamide oxidation .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect benzoate ring decomposition .
- pH stability : Incubate in buffers (pH 1–9) to identify labile functional groups (e.g., trifluoromethyl-triazole cleavage) .
Advanced: What in silico tools predict metabolic pathways?
Answer:
Leverage databases and software:
- CYP450 profiling : Use SwissADME to identify likely oxidation sites (e.g., methoxy demethylation) .
- Metabolite prediction : GLORYx generates plausible metabolites via phase I/II reactions .
- Toxicity screening : ADMETlab 2.0 estimates hepatotoxicity risks from reactive intermediates .
Advanced: How can I validate target engagement in cellular assays?
Answer:
Combine biochemical and imaging techniques:
- CETSA : Monitor thermal stabilization of target proteins via Western blot .
- Fluorescent probes : Design maleimide derivatives (e.g., thiol-reactive tags) for live-cell imaging .
- SPR : Quantify binding kinetics (ka/kd) using immobilized recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
